(Cyclohexylmethyl)urea
Description
Overview of Urea (B33335) Derivatives in Academic Chemical Research
Urea derivatives are a cornerstone of modern medicinal chemistry and drug discovery. nih.gov The urea functional group's ability to form stable hydrogen bonds with biological targets like proteins and enzymes makes it a "privileged scaffold" in drug design. nih.govnih.gov This interaction is crucial for achieving specific biological activity and optimizing the properties of a drug molecule. nih.gov Consequently, the urea moiety is incorporated into a wide array of therapeutic agents, including anticancer, antibacterial, anticonvulsant, and anti-HIV drugs. nih.gov Beyond pharmaceuticals, urea derivatives are integral to the synthesis of agrochemicals, resins, and dyes. nih.gov
The synthesis of urea derivatives is a well-established field in organic chemistry. Traditional methods often involve the use of reagents like phosgene (B1210022) or isocyanates. nih.gov However, due to safety and environmental concerns associated with these substances, researchers have developed alternative, safer synthetic routes. nih.gov
Significance of the Cyclohexylmethyl Moiety in Organic Synthesis and Medicinal Chemistry
The cyclohexylmethyl group is a non-polar, bulky substituent that plays a critical role in tuning the physicochemical properties of a molecule. In drug design, the incorporation of a cyclohexyl or cyclohexylmethyl group can significantly impact a compound's lipophilicity (its ability to dissolve in fats and lipids), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
The rigid structure of the cyclohexane (B81311) ring, compared to a linear alkyl chain, can also help to lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target. evitachem.com This conformational restriction is a key strategy in rational drug design.
Research has shown that the 1-(cyclohexylmethyl)-3-phenylurea motif is a pharmacophore with activity against various mycobacteria. researchgate.netnih.gov This highlights the direct contribution of the cyclohexylmethyl group to the biological activity of certain urea derivatives. researchgate.netnih.gov
Historical Context and Evolution of Research on (Cyclohexylmethyl)urea and Related Structures
The story of this compound is intrinsically linked to the broader history of urea and the birth of organic chemistry. In 1828, Friedrich Wöhler's synthesis of urea from inorganic starting materials, ammonium (B1175870) cyanate, was a landmark achievement that debunked the prevailing theory of vitalism, which held that organic compounds could only be produced by living organisms. researchgate.netacs.org This pivotal moment opened the door for chemists to synthesize and manipulate organic molecules in the laboratory, laying the foundation for modern organic and medicinal chemistry. nih.govresearchgate.net
Following Wöhler's discovery, the study of urea and its derivatives expanded rapidly. The first urea-based drug, suramin, was developed in the early 20th century and is still used to treat sleeping sickness. nih.gov This marked the beginning of a long and successful history of incorporating the urea scaffold into therapeutic agents.
While specific historical records detailing the first synthesis of this compound are not prominent in the literature, the synthesis of related compounds, such as 1-Cyclohexyl-3-(cyclohexylmethyl)urea, typically involves the reaction of cyclohexylamine (B46788) with cyclohexylmethyl isocyanate. ontosight.ai The ongoing research into more complex molecules containing the this compound core, such as those investigated for their activity as motilin receptor antagonists, demonstrates the continued evolution of this area of chemical research. nih.gov The development of new synthetic methodologies and the increasing understanding of structure-activity relationships continue to drive the exploration of this compound and its derivatives in the quest for new and improved chemical entities.
Structure
3D Structure
Properties
IUPAC Name |
cyclohexylmethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-8(11)10-6-7-4-2-1-3-5-7/h7H,1-6H2,(H3,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLLYADKCHLBMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282750 | |
| Record name | (cyclohexylmethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5472-36-6 | |
| Record name | NSC27888 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (cyclohexylmethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (cyclohexylmethyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for Cyclohexylmethyl Urea and Its Derivatives
Classical Approaches to Urea (B33335) Synthesis and their Adaptation
Traditional methods for synthesizing ureas have been adapted for the preparation of (Cyclohexylmethyl)urea. These approaches often involve reactive intermediates and have been the bedrock of urea chemistry for many years.
Amine-Isocyanate Condensation Pathways
A primary and straightforward method for the synthesis of unsymmetrical ureas like this compound is the condensation reaction between an amine and an isocyanate. wikipedia.org In this pathway, cyclohexylmethanamine reacts with a suitable isocyanate, or conversely, cyclohexylmethyl isocyanate reacts with an appropriate amine. ontosight.ai This reaction is typically conducted in a suitable solvent such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature and does not necessitate a base. commonorganicchemistry.com The isocyanate group (–N=C=O) is highly reactive towards the nucleophilic amine group (–NH2), leading to the formation of the stable urea linkage (–NH–C(=O)–NH–).
The general reaction can be represented as: R-NH₂ + R'-NCO → R-NH-C(=O)-NH-R'
For the synthesis of a specific derivative, 1-Cyclohexyl-3-(cyclohexylmethyl)urea, cyclohexylamine (B46788) is reacted with cyclohexylmethyl isocyanate. ontosight.ai
Utilization of Phosgene (B1210022) and Phosgene Equivalents in Urea Formation
Historically, phosgene (COCl₂) has been a key reagent in the synthesis of ureas. nih.govresearchgate.net The reaction proceeds by first converting an amine, such as cyclohexylmethanamine, into its corresponding isocyanate or carbamoyl (B1232498) chloride intermediate by reacting it with phosgene. wikipedia.org This intermediate then reacts with another amine to form the desired urea. nih.gov While effective, the extreme toxicity of phosgene gas has led to the development and use of safer phosgene equivalents. rsc.org
Triphosgene, a solid and thus more easily handled compound, serves as a substitute for phosgene. commonorganicchemistry.comrsc.org Other alternatives include N,N'-Carbonyldiimidazole (CDI), which is a crystalline solid that does not produce chlorinated byproducts, making it a safer option. nih.gov Additional phosgene substitutes that have been employed in urea synthesis include carbonates, 1,1'-carbonylbisbenzotriazole, and chloroformates. nih.gov
Green Chemistry Innovations in Urea Derivative Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. This has led to several innovations in the synthesis of urea derivatives, focusing on reducing waste, avoiding hazardous reagents, and improving energy efficiency.
Catalyst-Free and Solvent-Free Reaction Conditions
A significant advancement in green chemistry is the development of synthetic protocols that operate under catalyst-free and solvent-free conditions. researchgate.net Research has demonstrated that some urea derivatives can be synthesized in good yields by reacting primary aliphatic amines with carbon dioxide (CO₂) without the need for any catalysts or organic solvents. rsc.org The reaction proceeds through the formation of an alkyl ammonium (B1175870) alkyl carbamate (B1207046) intermediate, which then undergoes intramolecular dehydration to yield the final urea product. rsc.org
Another innovative solvent- and catalyst-free approach involves the use of catechol carbonate (CC). acs.org This method has shown high yields at low temperatures for the synthesis of N,N'-disubstituted ureas from the reaction of catechol carbonate with primary aliphatic amines. acs.orgunibo.it The reaction is often complete within an hour at room temperature. unibo.it A key advantage of this method is the easy recovery of the catechol byproduct through sublimation, allowing it to be recycled. acs.orgunibo.it Furthermore, a practically simple and efficient method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water, eliminating the need for organic co-solvents. rsc.orgrsc.org
Table 1: Comparison of Catalyst-Free and Solvent-Free Methods for Urea Synthesis
| Method | Reagents | Conditions | Advantages |
| Amine + CO₂ | Primary aliphatic amines, Carbon dioxide | Mild temperature and pressure | No catalyst or organic solvent needed, utilizes a renewable C1 source. rsc.org |
| Catechol Carbonate | Catechol carbonate, Primary aliphatic amines | Room temperature | Solvent-free, catalyst-free, high yield, recyclable byproduct. acs.orgunibo.it |
| Amine + KOCN | Amines, Potassium isocyanate | Water | No organic co-solvent, simple workup. rsc.orgrsc.org |
Electrochemical Synthesis Strategies for Urea Compounds
Electrochemical methods offer a promising green alternative for the synthesis of urea derivatives, utilizing electrical energy to drive chemical reactions. nih.gov These strategies often operate under mild conditions and can directly utilize abundant feedstocks like carbon dioxide. nih.govacs.org
One approach involves the direct electrochemical synthesis of urea compounds from CO₂ gas and primary amines in ionic liquids, triggered by oxygen electroreduction. nih.govacs.org This method is notable for using O₂ as a catalyst in an electrochemical loop without requiring additional reagents. nih.govacs.org Another strategy focuses on the electrochemical coupling of CO₂ and nitrogenous species like nitrate (B79036) (NO₃⁻) or nitrite (B80452) (NO₂⁻) to form urea. rsc.orgresearchgate.net This is particularly appealing as it can be achieved without using hydrogen produced from fossil fuels. rsc.org The development of efficient electrocatalysts is crucial for the viability of these methods, with materials like MBenes (2D materials composed of transition metal borides) showing promise. researchgate.net
Table 2: Key Features of Electrochemical Urea Synthesis
| Method | Reactants | Key Features |
| CO₂ + Primary Amines | Carbon dioxide, Primary amines, Oxygen | Ionic liquid medium, O₂ as catalyst, mild conditions. nih.govacs.org |
| CO₂ + Nitrate/Nitrite | Carbon dioxide, Nitrate or Nitrite | Direct synthesis, avoids use of H₂, requires efficient electrocatalysts. rsc.orgresearchgate.net |
Continuous-Flow Synthesis Techniques for Scalable Production
Continuous-flow chemistry has emerged as a powerful tool for the synthesis of chemical compounds, offering advantages in scalability, safety, and efficiency over traditional batch processes. nih.govmdpi.com Flow reactors allow for precise control over reaction parameters, leading to faster reactions, higher yields, and improved selectivity. mdpi.com
For the synthesis of non-symmetrical ureas, a continuous-flow system can be employed, sometimes involving sequential microreactors. mdpi.comresearchgate.net One such process implements a Staudinger/aza-Wittig reaction sequence to produce ureas directly from carbon dioxide. researchgate.netvapourtec.com This technology has been used to create a library of urea derivatives and is suitable for large-scale production. researchgate.netresearchgate.netvapourtec.com The use of in-line analytical techniques, such as FT-IR, allows for real-time monitoring and optimization of the reaction, for instance, by tracking the formation of isocyanate intermediates. mdpi.com The ability to safely handle hazardous reagents and intermediates is a significant advantage of continuous-flow systems. rsc.org
Specific Synthetic Routes for this compound Scaffolds
The construction of the this compound core can be achieved through several reliable synthetic pathways. The choice of route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
The synthesis of 1,3-disubstituted ureas, where the this compound core is appended with a second substituent, is a common objective in drug discovery. A prominent method involves the reaction of an amine with an isocyanate. nih.gov This approach was utilized in the development of a series of 1,3-disubstituted cyclohexylmethyl urea derivatives investigated as non-peptidic motilin receptor antagonists. nih.govdntb.gov.ua In this research, scientists systematically modified four key areas of the lead compounds to optimize biological activity. nih.gov
Another common strategy is the reaction of cyclohexylmethylamine with various substituted phenyl isocyanates. This approach has been used to generate libraries of N-phenyl ureas for screening against biological targets. For example, a series of N-aryl ureas featuring the 1-(cyclohexylmethyl)-3-phenylurea motif was synthesized to evaluate their antimycobacterial properties. nih.gov The synthesis is typically straightforward, involving the dropwise addition of the isocyanate to a solution of cyclohexylmethylamine in a suitable solvent like dichloromethane at room temperature. nih.gov
The following table summarizes representative examples of 1,3-disubstituted cyclohexylmethyl urea derivatives and the synthetic approach used.
| Substituent 1 | Substituent 2 | Synthetic Method | Reference |
| Cyclohexylmethyl | 4-(trifluoromethyl)phenyl | Reaction of cyclohexylmethylamine and 4-(trifluoromethyl)phenyl isocyanate | nih.gov |
| Cyclohexylmethyl | 4-fluorophenyl | Reaction of cyclohexylmethylamine and 4-fluorophenyl isocyanate | nih.gov |
| Cyclohexyl | (Cyclohexylmethyl) | Reaction of cyclohexylamine with cyclohexylmethyl isocyanate | ontosight.ai |
| Cyclohexylmethyl | 7-hydroxy-1-naphthalenyl | Reaction of cyclohexylmethylamine with a 7-hydroxy-1-naphthalenyl precursor | evitachem.com |
This table is interactive. Click on the headers to sort the data.
The introduction of the cyclohexylmethyl group is a critical step in the synthesis of these targeted molecules. The most prevalent strategy involves the use of either cyclohexylmethylamine or cyclohexylmethyl isocyanate as a key building block.
Route A: Using Cyclohexylmethylamine This is arguably the most common approach, where cyclohexylmethylamine acts as the nucleophile, attacking an electrophilic isocyanate or a related precursor. This method is effective for creating a diverse range of derivatives, as a wide variety of isocyanates are commercially available or can be readily synthesized. For instance, N-phenyl ureas are synthesized by reacting cyclohexylmethylamine with different phenyl isocyanates. nih.gov
Route B: Using Cyclohexylmethyl Isocyanate In this alternative strategy, the functionality is reversed. Cyclohexylmethyl isocyanate serves as the electrophile, which is then reacted with a primary or secondary amine. The synthesis of 1-Cyclohexyl-3-(cyclohexylmethyl)urea can be achieved through the reaction of cyclohexylamine with cyclohexylmethyl isocyanate. ontosight.ai
Alternative Precursors While isocyanates are common, other reagents can be used. Carbamoyl halides, such as cyclohexyl(methyl)carbamic chloride, can react with an amine component to form the urea linkage. google.com This can be particularly useful when the corresponding isocyanate is unstable or inaccessible. Another method involves the Hofmann rearrangement of L-amino amides, which has been developed as a flexible strategy for incorporating urea linkages into peptide backbones. purdue.edu
| Starting Material 1 | Starting Material 2 | Key Bond Formation |
| Cyclohexylmethylamine | R-Isocyanate (R-NCO) | Nucleophilic attack of amine on isocyanate |
| R-Amine (R-NH₂) | Cyclohexylmethyl isocyanate | Nucleophilic attack of amine on isocyanate |
| Amine | Carbamoyl Halide (e.g., R-NHCOCl) | Nucleophilic substitution |
This table is interactive. Click on the headers to sort the data.
Achieving stereochemical control is crucial when the synthesized analogs possess chiral centers, as the biological activity of stereoisomers can differ significantly. While the parent this compound is achiral, derivatives can easily contain stereocenters, either on the cyclohexyl ring (e.g., through substitution) or on the other N-substituent.
General strategies for stereoselective synthesis, which can be applied to these analogs, include:
Substrate Control: Using an enantiomerically pure starting material, such as a chiral amine or isocyanate, to introduce the desired stereochemistry into the final product. For example, ring closure of β-amino alcohols derived from amino acids is a method for synthesizing enantiomerically pure aziridines, which can be precursors to chiral urea derivatives. scielo.br
Chiral Auxiliaries: Employing a chiral auxiliary that directs the stereochemical outcome of a key reaction. The auxiliary is then removed in a subsequent step. This method is widely used in the stereoselective synthesis of P-modified oligonucleotides and could be adapted for complex urea analogs. nih.gov
Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other. Asymmetric transfer hydrogenation, for instance, can be used to enantioselectively reduce α-amino ketones to produce chiral β-amino alcohols, which are valuable building blocks. scielo.br Similarly, iridium-catalyzed asymmetric allylic etherification has been used in the enantioselective synthesis of cyclobutane (B1203170) derivatives. chemistryviews.org
Diastereomeric Separation: Synthesizing a mixture of diastereomers and then separating them using techniques like flash column chromatography. This approach was used in the stereoselective synthesis of bicyclic scaffolds where the major diastereomer was isolated for further reactions. mdpi.com
While specific examples detailing the enantioselective synthesis of this compound analogs are not prevalent in the reviewed literature, these established principles of asymmetric synthesis provide a clear roadmap for accessing optically active versions of these compounds. thieme.de
Reaction Mechanisms and Kinetics in Cyclohexylmethyl Urea Chemistry
Fundamental Mechanistic Pathways of Urea (B33335) Formation and Functionalization
The formation of the urea moiety is a cornerstone of organic synthesis, with several established mechanistic routes. These pathways are central to the industrial production of a vast array of urea derivatives.
The synthesis of N-substituted ureas, such as (Cyclohexylmethyl)urea, predominantly occurs through nucleophilic addition or substitution reactions. rsc.orgrsc.org The most common and direct method involves the reaction of an amine with an isocyanate. nih.govcommonorganicchemistry.com In the context of this compound, this would involve the nucleophilic attack of cyclohexylmethylamine on an appropriate isocyanate, or the attack of an amine on a carbonyl compound to form the urea linkage. evitachem.com The reaction between an amine and an isocyanate is typically efficient and proceeds without the need for a catalyst, often carried out in solvents like DMF, THF, or DCM at room temperature. commonorganicchemistry.com
Another significant pathway is the reaction of amines with a source of isocyanic acid, such as potassium isocyanate (KOCN), often in an aqueous medium. rsc.orgrsc.org This method provides a practical and scalable route to N-substituted ureas. rsc.orgresearchgate.net The mechanism is believed to proceed via the in situ formation of isocyanic acid, which is then attacked by the amine. nih.gov The reaction of an amine with phosgene (B1210022) or its equivalents, like triphosgene, also represents a traditional route to generate isocyanate intermediates that subsequently react with another amine to form the urea derivative. nih.gov Alternative, safer phosgene substitutes like S,S-dimethyl dithiocarbonate (DMDTC) can also be used to carbonylate aliphatic amines to yield N-alkylureas. organic-chemistry.org
Rearrangement reactions such as the Curtius, Lossen, and Hofmann rearrangements are also employed to generate isocyanate intermediates in situ from carboxylic acids, hydroxamic acids, or primary amides, respectively. nih.govorganic-chemistry.org These isocyanates can then be trapped by an amine to furnish the desired urea product. nih.govorganic-chemistry.org
The formation and transformation of intermediate species are critical in urea synthesis. The isocyanate group is a key reactive intermediate in many synthetic routes. nih.govresearchgate.net It is typically generated from an amine reacting with phosgene or through rearrangement reactions. nih.govorganic-chemistry.org This isocyanate intermediate is highly electrophilic at the carbonyl carbon and readily undergoes nucleophilic attack by an amine to form the stable urea linkage. nih.govresearchgate.net
In metal-free approaches using carbon dioxide (CO2) as a C1 building block, a carbamic acid intermediate is formed from the reaction of an arylamine and CO2. organic-chemistry.orgresearchgate.net This intermediate is then dehydrated to generate the corresponding isocyanate, which can be trapped by an amine to yield an unsymmetrical urea. organic-chemistry.orgresearchgate.net
In the context of the biological urea cycle, several distinct intermediates are involved. The cycle begins with the formation of carbamoyl (B1232498) phosphate. news-medical.netufp.pt This intermediate then reacts with ornithine to form citrulline. news-medical.netufp.pt In subsequent steps, citrulline is converted to argininosuccinate, which is then cleaved to form arginine and fumarate. news-medical.netufp.pt Finally, arginine is hydrolyzed to produce urea and regenerate ornithine, allowing the cycle to continue. news-medical.netlibretexts.org While this biological cycle is distinct from synthetic chemical routes, it highlights nature's use of specific intermediates to manage nitrogen waste. nih.gov
In electrocatalytic urea synthesis, the reaction proceeds through various adsorbed intermediate species on the catalyst surface. chinesechemsoc.orgrsc.org Reactants like CO2 and nitrogen sources (e.g., nitrate (B79036), nitrite) are reduced to form active intermediates such as *CO, *NO, *NH2, and *COOH. chinesechemsoc.orgrsc.orgsciltp.com The subsequent coupling of these carbon- and nitrogen-containing intermediates, for instance, the asymmetric coupling of *CO and *NO to form an *ONCO species, is a crucial step leading to the formation of the C-N bond and ultimately the urea product. chinesechemsoc.org
Nucleophilic Substitution Mechanisms in Urea Synthesis
Catalytic Role and Mechanism in this compound Transformations
Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and sustainability of reactions involving urea derivatives. Both organocatalysts and metal-based catalysts have been developed for various transformations.
Urea and thiourea (B124793) derivatives have emerged as powerful organocatalysts that operate through non-covalent interactions, primarily hydrogen bonding. wikipedia.orgrsc.org These catalysts can activate substrates and stabilize developing negative charges in transition states through a characteristic double hydrogen-bonding motif. rsc.org This "partial protonation" occurs under nearly neutral conditions, making these catalysts suitable for reactions involving acid-sensitive substrates. wikipedia.org Thioureas are often stronger hydrogen-bond donors than their corresponding ureas. wikipedia.org
The catalytic activity of ureas can be influenced by their tendency to self-associate through hydrogen bonds, which can be a drawback. mdpi.com However, it has been shown that the addition of a Brønsted acid can break up these catalyst aggregates, leading to a more acidic and effective catalytic complex. mdpi.comcsic.es This cooperative effect between a chiral urea and a Brønsted acid has been successfully applied to reactions like the asymmetric Friedel-Crafts alkylation. csic.es In the context of ring-opening polymerization (ROP), (thio)urea organocatalysts are thought to activate both the monomer and the polymer chain end simultaneously. rsc.org
The hydrogenation of urea derivatives is a significant transformation for converting CO2-derived compounds into valuable chemicals like formamides, methylamines, and methanol. rsc.orgrsc.orgnih.gov This process typically involves transition metal catalysts, with systems based on ruthenium, iridium, and manganese being reported. rsc.orgexlibrisgroup.comresearchgate.net
For instance, a manganese pincer complex has been used for the hydrogenation of ureas under mild pressure, with a proposed mechanism involving a Mn-H active species. nih.govexlibrisgroup.com Ruthenium-based catalyst systems have also been extensively studied. The selectivity of the hydrogenation can be switched between formamides (2-electron reduction) and methylamines/methanol (6-electron reduction) by subtly tuning the amount of a base additive like KOtBu. rsc.orgrsc.org The proposed mechanism suggests that the active species is a ruthenium dihydride complex, and the acidity of the reaction medium, controlled by the base, dictates the final product. rsc.orgrsc.org An iridium-based PNP pincer catalyst system has also been shown to hierarchically reduce urea derivatives, where selectivity towards methanol, formamides, or methylamines can be controlled simply by altering the reaction temperature. researchgate.net
Table 1: Selected Metal-Catalyzed Hydrogenation of Urea Derivatives
| Catalyst System | Substrate Type | Product(s) | Key Finding | Reference(s) |
| Manganese Pincer Complex | Urea Derivatives | Amines, Methanol | First earth-abundant metal catalyst for this transformation; proceeds under mild pressure. | nih.govexlibrisgroup.com |
| (PPh3)3RuCl2 / triphos / KOtBu | Disubstituted Ureas | Formamides or Methylamines | Product selectivity is controlled by the amount of base additive, which alters the reaction's pH. | rsc.orgrsc.org |
| (PPh3)3Ir(CO)H / Py(CH2PPh2)2 | Symmetrical & Asymmetrical Ureas | Formamides, Methanol, Methylamines | Product selectivity is controlled by reaction temperature. | researchgate.net |
| Ruthenium or Iridium Pincer Complex | Urea Derivatives, Polyureas | Amines, Methanol | Demonstrates hydrogenative depolymerization of polyureas. | researchgate.net |
Electrocatalytic synthesis offers a promising and sustainable alternative to traditional urea production by coupling CO2 with various nitrogen sources under ambient conditions. nih.govrsc.orgsciopen.com The mechanism is complex and involves the simultaneous reduction and activation of both carbon and nitrogen reactants on the surface of an electrocatalyst. rsc.orgresearchgate.net
The core of the process is the electrocatalytic C-N coupling. chinesechemsoc.orgnih.gov In situ spectroscopic techniques and density functional theory (DFT) calculations are crucial tools for elucidating the reaction pathways. chinesechemsoc.orgsciltp.com Studies suggest that the reaction often begins with the reduction of CO2 and a nitrogen source (like nitrate or nitrite) into adsorbed intermediates (*CO, *NO, *NH2). sciltp.comacs.org The key step is the subsequent coupling of these intermediates to form a C-N bond. chinesechemsoc.orgrsc.org For example, on a multi-hole Cu2O catalyst, it is proposed that *CO and *NO couple to form an *ONCO intermediate, which then leads to urea. chinesechemsoc.org The presence of specific active sites, such as Cu⁰–Cu⁺ interfaces, can thermodynamically and kinetically promote this asymmetric coupling process, boosting urea production. chinesechemsoc.org
Catalyst design is critical for improving efficiency. rsc.orgsciopen.com Strategies include creating heterostructures, atomically dispersed active sites, and engineering vacancies to optimize the adsorption of intermediates and lower the energy barriers for C-N coupling. sciopen.comacs.org
Table 2: Intermediates in Electrocatalytic Urea Synthesis
| Nitrogen Source | Carbon Source | Proposed C/N Intermediates | Key Mechanistic Step | Reference(s) |
| Nitrate (NO3⁻) / Nitrite (B80452) (NO2⁻) | CO2 | CO, *NO, *NH2 | Asymmetric coupling of *CO and *NO to form *ONCO. | chinesechemsoc.org |
| Nitrate (NO3⁻) | CO2 | CO, NH2 | Coupling of adsorbed *CO and *NH2. | sciltp.comacs.org |
| Dinitrogen (N2) | CO2 | N₂H₂, *CO | Coupling of *CO and *N₂H₂ intermediates. | rsc.org |
| Dinitrogen (N2) | CO2 | N=N, *CO | Spontaneous reaction between *CO and side-on adsorbed N=N to form NCON. | nih.gov |
Advanced Characterization and Structural Analysis of Cyclohexylmethyl Urea
Mass Spectrometry and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
Mass spectrometry (MS) is an essential technique for determining the molecular weight of (Cyclohexylmethyl)urea and its derivatives, and for confirming their elemental composition through fragmentation analysis. wikipedia.org High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula. csic.es
In studies of this compound derivatives, HRMS is routinely used to confirm the successful synthesis of the target molecules. nih.gov The compounds are typically ionized using electrospray ionization (ESI), and the mass of the protonated molecule [M+H]⁺ is measured. The experimentally determined mass is then compared to the theoretically calculated mass for the expected molecular formula. A close match between the found and calculated masses provides strong evidence for the compound's identity. nih.gov
The following table presents HRMS data for several 1-(cyclohexylmethyl)-3-arylurea derivatives, demonstrating the high accuracy of the technique. nih.gov
| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ (m/z) | Found Mass [M+H]⁺ (m/z) | Reference |
| 1-(4-bromophenyl)-3-(cyclohexylmethyl)urea | C₁₄H₂₀BrN₂O | 311.0759 | 311.0770 | nih.gov |
| 1-(cyclohexylmethyl)-3-(4-(trifluoromethyl)phenyl)urea | C₁₅H₂₀F₃N₂O | 301.1528 | 301.1523 | nih.gov |
| 1-(cyclohexylmethyl)-3-(4-fluorophenyl)urea | C₁₄H₂₀FN₂O | 251.1560 | 251.1566 | nih.gov |
| 1-(cyclohexylmethyl)-3-(3,5-difluorophenyl)urea | C₁₄H₁₉F₂N₂O | 269.1465 | 269.1471 | nih.gov |
X-ray Diffraction and Crystallographic Studies for Solid-State Structures
X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. It provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. rsc.org While a crystal structure for the parent this compound was not found, studies on its derivatives provide significant insight into its likely solid-state conformation and interactions.
The crystal structure of 1-cyclohexyl-3-(p-tolyl)urea, a close derivative, has been determined by single-crystal X-ray diffraction. researchgate.net The analysis revealed that the compound crystallizes in the monoclinic space group P2₁/c. researchgate.net
Key structural features include:
Conformation: The cyclohexyl ring adopts a stable chair conformation. researchgate.net
Hydrogen Bonding: A critical feature of urea (B33335) crystal structures is extensive hydrogen bonding. In the crystal lattice of the derivative, molecules are linked into chains by N-H···O=C hydrogen bonds, a typical motif for ureas. researchgate.net These interactions create a robust supramolecular architecture. Similar N-H···S and C-H···O interactions have been observed in related thiourea (B124793) derivatives. up.ac.za
Planarity: The urea moiety itself is generally planar, facilitating the formation of these hydrogen-bonded networks.
The crystallographic data for 1-cyclohexyl-3-(p-tolyl)urea is summarized below. researchgate.net
| Parameter | Value |
| Compound | 1-cyclohexyl-3-(p-tolyl)urea |
| Formula | C₁₄H₂₀N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.6793(11) |
| b (Å) | 9.0970(7) |
| c (Å) | 11.4964(10) |
| β (°) ** | 98.008(8) |
| Volume (ų) ** | 1313.11(19) |
These studies on derivatives confirm that the this compound scaffold readily participates in predictable and strong intermolecular hydrogen bonds, which are the defining feature of its solid-state structure.
Polymorphism and Cocrystallization Phenomena in Urea Systems
Polymorphism, the capacity of a chemical compound to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals. These different solid-state arrangements, or polymorphs, can exhibit distinct physicochemical properties. While specific studies on the polymorphism of this compound are not extensively documented in publicly available literature, the behavior of urea and its derivatives provides a strong basis for understanding its potential in this regard.
Urea is well-known for its propensity to form a variety of supramolecular structures due to its excellent hydrogen bond donor and acceptor capabilities. d-nb.info The carbonyl group acts as a strong acceptor, while the two amine groups provide rich donor sites. d-nb.info This allows urea to form robust hydrogen-bonded networks, not only with itself but also with a wide range of other molecules, leading to the formation of cocrystals. d-nb.info Cocrystallization is a technique used to design new solid forms of active pharmaceutical ingredients (APIs) to enhance properties like solubility, stability, and bioavailability. nih.govmdpi.com
The ability of urea to form cocrystals is significant. d-nb.info For instance, it has been successfully cocrystallized with various carboxylic acids and other functional molecules. d-nb.info Research has demonstrated that through cocrystallization, urea can improve the stability of compounds like catechin (B1668976) under high humidity and temperature. nih.govmdpi.com Furthermore, the solubility of substances such as ellagic acid has been shown to be significantly increased through the formation of urea-based cocrystals. nih.govmdpi.com
Given that this compound retains the core urea functional group, it is expected to exhibit similar hydrogen bonding capabilities. The presence of the cyclohexylmethyl group introduces a bulky, non-polar moiety which could influence the packing of molecules in the crystal lattice, potentially leading to different polymorphic forms or affecting its cocrystallization behavior compared to simple urea. The interplay between the strong hydrogen-bonding urea group and the steric hindrance of the cyclohexyl group could lead to unique and stable crystalline structures. The study of such systems often involves techniques like X-ray diffraction to elucidate the precise molecular arrangement in the crystal lattice. researchgate.net
An illustrative example of potential cocrystal systems for urea derivatives is shown in the table below. This is a hypothetical representation to demonstrate the types of coformers that might be investigated with a urea derivative like this compound based on known urea cocrystal studies.
| Coformer Category | Example Coformer | Potential Interaction |
| Carboxylic Acids | Adipic Acid | Formation of urea-acid heterosynthons via hydrogen bonding. |
| Phenols | Catechin | Enhanced stability through intermolecular hydrogen bonds. |
| Amides | Benzamide | Competition and formation of different hydrogen bond patterns. |
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, TGA, mDSC)
Thermal analysis techniques are indispensable for characterizing the thermal stability and phase behavior of materials like this compound. Thermogravimetric Analysis (TGA) and Modulated Differential Scanning Calorimetry (mDSC) are powerful tools in this domain.
Thermogravimetric Analysis (TGA) provides quantitative information on the mass changes of a sample as a function of temperature or time in a controlled atmosphere. For this compound, a TGA experiment would reveal its decomposition temperature and any mass loss associated with volatilization or degradation. This is crucial for determining the upper-temperature limit for its handling and storage. A typical TGA experiment involves heating a small sample at a constant rate and monitoring its weight. The resulting thermogram plots percentage weight loss versus temperature.
Modulated Differential Scanning Calorimetry (mDSC) is an advanced thermal analysis technique that separates the total heat flow signal into its reversing and non-reversing components. tainstruments.comtainstruments.com This is achieved by superimposing a sinusoidal temperature modulation on the traditional linear heating ramp. tainstruments.comtainstruments.com The reversing signal is associated with heat capacity changes, such as the glass transition and melting, while the non-reversing signal relates to kinetic events like decomposition, crystallization, and enthalpy relaxation. tainstruments.commdpi.com
For a crystalline material like this compound, mDSC could be used to:
Accurately determine the melting point and enthalpy of fusion from the reversing heat flow signal.
Separate melting from any overlapping decomposition events, which would appear in the non-reversing signal.
Study subtle changes in heat capacity.
Investigate the presence of amorphous content, which would be visible as a glass transition in the reversing heat flow.
The data obtained from such analyses are critical for quality control and for understanding the material's behavior under thermal stress. Below is a hypothetical data table illustrating the kind of information that could be obtained from thermal analysis of this compound.
| Analytical Technique | Parameter | Illustrative Value | Significance |
| TGA | Onset of Decomposition (Td) | 220 °C | Indicates the start of thermal degradation. |
| TGA | Residue at 600 °C | < 1% | Suggests complete decomposition/volatilization. |
| mDSC (Reversing) | Melting Point (Tm) | 155 °C | Characteristic property of the crystalline form. |
| mDSC (Reversing) | Enthalpy of Fusion (ΔHf) | 180 J/g | Energy required to melt the substance. |
| mDSC (Non-reversing) | Exothermic Event (e.g., decomposition) | 230 °C | Indicates a kinetic process occurring alongside heating. |
Computational Chemistry and Theoretical Investigations of Cyclohexylmethyl Urea
Quantum Chemical Calculations (Density Functional Theory, DFT; Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the molecular properties of urea (B33335) derivatives. nrel.gov These methods are used to determine optimized geometries, electronic structures, and vibrational frequencies. nih.gov The choice of functional and basis set, such as B3LYP/6-311+G(d,p), is crucial for obtaining accurate results that correlate well with experimental data. nih.govacademicjournals.org
The conformational landscape of N,N'-substituted ureas is a key determinant of their chemical and biological behavior. The urea functionality itself has a degree of conformational restriction due to resonance, which delocalizes non-bonded electrons from the nitrogen atoms to the carbonyl group. nih.gov For N,N'-disubstituted ureas, three main conformations are possible: trans-trans, cis-trans, and cis-cis. nih.gov
In the case of (Cyclohexylmethyl)urea, the bulky cyclohexylmethyl group would significantly influence the conformational preference. The cyclohexyl ring itself typically adopts a stable chair conformation. vulcanchem.com DFT calculations on related substituted ureas have shown that the trans-trans conformation is often the most stable in both solid-state and solution. nih.gov However, substitutions on the nitrogen atoms can shift this preference. nih.gov For instance, studies on N,N'-diphenylureas show a predominant trans,trans conformation, but N-methylation can induce a shift toward a cis,cis conformation. nih.gov Computational modeling, including DFT calculations, can predict the relative energies of these conformers. For a related triamine derivative, DFT calculations predicted a significant energy difference (over 10 kJ mol⁻¹) between different conformers, indicating a strong preference for a single diastereomeric conformer in solution. nih.gov The high energetic barrier for isomerization between cis and trans states means that such transitions are slow and may not be observed in typical molecular dynamics simulation timescales.
Table 1: Predicted Conformational Data for a Urea Derivative
| Parameter | Value | Method |
|---|---|---|
| Conformational Energy Difference (ΔG°25°C) | >10 kJ mol⁻¹ | DFT (B3LYP-D3(BJ)/def2-TZVPP) nih.gov |
| Enantiomerization Barrier (ΔG‡25°C) | 63–71 kJ mol⁻¹ | VT NMR, Eyring analysis nih.gov |
The electronic structure of a molecule is fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that primarily participate in chemical reactions. osjournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy gap between the HOMO and LUMO (E_gap) is a critical parameter that characterizes the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.govosjournal.org
For urea derivatives, DFT calculations are commonly used to determine these orbital energies. physchemres.orgchalcogen.ro In related systems, the HOMO and LUMO are often localized around the aromatic or conjugated parts of the molecule. physchemres.org For this compound, the HOMO would likely involve the lone pairs of the urea's nitrogen and oxygen atoms, while the LUMO would be centered on the carbonyl group (C=O).
Natural Bond Orbital (NBO) analysis provides further insight into the electronic structure by describing charge transfer and intermolecular interactions like hydrogen bonding. researchgate.net NBO analysis has confirmed the formation of dual chalcogen-bonding interactions in some urea derivatives, which involves charge transfer from the oxygen lone pairs to the antibonding orbitals of adjacent bonds. chemrxiv.orgnih.gov This analysis can quantify the stabilization energy (E(2)) associated with these interactions, providing a measure of their strength. researchgate.net
Table 2: Representative Quantum Chemical Parameters for Urea Derivatives
| Parameter | Description | Typical Method |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | DFT (e.g., B3LYP/6-311G+(d,p)) nih.gov |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | DFT (e.g., B3LYP/6-311G+(d,p)) nih.gov |
| Egap (HOMO-LUMO) | Characterizes chemical reactivity and stability | DFT osjournal.org |
| NBO Analysis | Analyzes charge transfer and hydrogen bonding | NBO Program in Gaussian chalcogen.ro |
Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational modes of a molecule, which correspond to specific bond stretches, bends, and torsions. nih.gov For urea and its derivatives, characteristic vibrational bands include the C=O stretch, N-H stretches, and NH₂ bending modes. nih.goviosrjournals.org
For instance, in aqueous solutions, urea exhibits vibrational bands around 1660 cm⁻¹ (dominated by C=O stretch) and 1590 cm⁻¹ (dominated by NH₂ bending). nih.gov In crystalline urea, intermolecular hydrogen bonds significantly affect the vibrational spectra, particularly in the low-frequency terahertz region. nih.gov Calculations on clusters of molecules, rather than isolated molecules, are often necessary to accurately simulate the spectra of condensed phases. nih.gov Comparing the calculated frequencies with experimental data helps to confirm the molecular structure and understand intermolecular interactions. mdpi.com
Table 3: Characteristic Vibrational Frequencies for Urea Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch | 3150 - 3400 | iosrjournals.org |
| C=O Stretch / NH₂ Bend (Mixed) | ~1660 | nih.gov |
| NH₂ Bend / C=O Stretch (Mixed) | ~1590 | nih.gov |
| Urea Carbonyl (C=O) in Derivatives | 153.5 - 157.5 ppm (¹³C NMR) | mdpi.com |
Electronic Structure Analysis (HOMO-LUMO, Natural Bond Orbitals)
Molecular Dynamics Simulations and Reaction Mechanism Modeling
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes, solvation, and interactions with other molecules. aip.org MD simulations of urea derivatives in aqueous solutions have been used to investigate phenomena like hydrotropic solubilization and aggregation. nih.govnih.gov These studies show that urea derivatives can form non-stoichiometric molecular aggregates in solution, a process driven by the restoration of the normal water structure. nih.gov
MD simulations are also crucial for understanding how urea derivatives interact with biological macromolecules, such as proteins. arxiv.org They can reveal how urea binding affects protein stability and can help elucidate denaturation mechanisms. arxiv.orgacs.org For example, simulations have shown that urea can stabilize the unfolded state of a protein through stacking and NH-π interactions with aromatic residues. nih.govacs.org The force fields used in these simulations, such as the Generalized Amber Force Field (GAFF), are critical for accurately modeling the system.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. tandfonline.com For urea derivatives, QSAR models have been developed to predict their potency as enzyme inhibitors, for example, against HIV-1 protease or B-RAF kinase. tandfonline.comnih.govnih.gov
These models often find that properties like hydrophobicity and the molecular size of substituents on the urea nitrogens are primary determinants of activity. tandfonline.comnih.gov The descriptors used in QSAR models can be calculated using computational methods and include parameters related to size, branching, aromaticity, and polarizability. nih.gov Both linear (Multiple Linear Regression) and non-linear (Partial Least Squares Support Vector Machine) methods have been employed to build predictive QSAR models for urea derivatives. nih.gov Such studies can guide the design of new derivatives with improved activity. researchgate.net
Molecular Docking and Binding Interaction Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is widely used in drug discovery to understand how potential drugs, including urea derivatives, interact with their biological targets. mdpi.comnih.gov
Docking studies on urea-based inhibitors have identified key interactions, such as hydrogen bonds and hydrophobic interactions, within the active site of enzymes. plos.orgnih.gov For example, docking has been used to study the binding of urea derivatives to targets like Acinetobacter baumannii PBP1a and human soluble epoxide hydrolase. mdpi.comnih.gov The results of docking simulations are often coupled with MD simulations to refine the binding poses and calculate binding free energies, which can provide a more accurate prediction of binding affinity. plos.orgnih.gov These combined approaches help to elucidate the binding mechanisms and can explain differences in activity between similar compounds, providing valuable information for the design of more potent inhibitors. plos.orgnih.gov
Supramolecular Self-Assembly Modeling and Intermolecular Interactions
Studies on other urea derivatives often employ techniques like Density Functional Theory (DFT) and Hirshfeld surface analysis to understand how molecules pack in a crystal lattice and to quantify non-covalent interactions such as hydrogen bonds. researchgate.netmdpi.com These interactions are crucial for the formation of larger, ordered supramolecular structures. nih.govnih.gov The self-assembly process itself can be modeled using methods like molecular dynamics to simulate how individual molecules aggregate. nextmol.comcecam.org However, the specific parameters and results for this compound are not available.
Studies on Non-Linear Optical Properties
There is no available research focused on the theoretical investigation of the non-linear optical (NLO) properties of this compound.
Theoretical studies on the NLO properties of organic molecules, including various urea derivatives, are common in the scientific literature. researchgate.netrasayanjournal.co.in These investigations typically use quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), to compute properties like the first hyperpolarizability (β), which is a measure of a molecule's NLO response. mdpi.com Such calculations help in understanding the relationship between molecular structure and NLO activity and in designing new materials for applications in photonics and optoelectronics. rsc.org Without specific computational studies on this compound, no data on its potential NLO properties can be provided.
Supramolecular Chemistry of Cyclohexylmethyl Urea Derivatives
Hydrogen Bonding Networks and Intermolecular Interactions in Urea (B33335) Assemblies
The foundation of supramolecular structures derived from ureas lies in the specific and predictable nature of their intermolecular interactions, dominated by hydrogen bonding. Symmetrically disubstituted ureas, a class that includes (cyclohexylmethyl)urea, characteristically form one-dimensional chains through a network of bifurcated hydrogen bonds. In this common motif, the two N-H protons of one urea molecule interact with the single carbonyl oxygen of an adjacent molecule. acs.org This interaction is described by Etter's graph set notation as a C(4) chain, indicating a chain motif with four atoms in the repeating unit.
Beyond the primary urea-urea hydrogen bond, other non-covalent forces contribute to the stability and structure of the assembly. These include van der Waals interactions, π-π stacking (if aromatic groups are present), and dipole-dipole interactions. illinois.edu The interplay of these forces dictates the final packing arrangement and the macroscopic properties of the material. For example, in certain systems, intramolecular hydrogen bonds can compete with or complement the intermolecular ones, leading to different self-assembly patterns and altering the material's properties. rsc.org
Table 1: Common Intermolecular Interactions in Urea Assemblies
| Interaction Type | Description | Typical Energy (kJ/mol) | Role in Assembly |
| Bifurcated Hydrogen Bond | Two N-H donors from one urea molecule interact with the C=O acceptor of an adjacent molecule. | 20-40 | Primary driving force for 1D chain formation. nih.gov |
| Single Hydrogen Bond | One N-H donor interacts with a C=O acceptor or another acceptor group. | 5-30 | Can occur when bifurcated bonding is sterically hindered or in the presence of other H-bond acceptors. acs.orgnih.gov |
| van der Waals Forces | Non-specific attractive or repulsive forces between molecules. | Variable | Contribute to overall packing efficiency and stability. illinois.edu |
| π-π Stacking | Interactions between aromatic rings. | 5-50 | Can direct the assembly of urea derivatives containing aromatic substituents. illinois.educsic.es |
Self-Assembly Processes and Supramolecular Polymerization of Urea Macrocycles
The directional and robust hydrogen bonding of urea groups serves as a powerful engine for self-assembly, a process where molecules spontaneously organize into ordered structures. nih.gov When urea functionalities are incorporated into macrocyclic structures, they can drive supramolecular polymerization, forming long, chain-like polymers held together by non-covalent bonds. researchgate.net
Bis-urea macrocycles, in particular, have been shown to self-assemble into extended nanotubular columns. rsc.org The process of supramolecular polymerization often follows a cooperative nucleation-growth mechanism. nih.govresearchgate.net This involves an initial lag phase where monomers (individual macrocycles) slowly form small, ordered aggregates called nuclei. nih.gov Once a stable nucleus is formed, further addition of monomers occurs rapidly, leading to the elongation of the supramolecular polymer. This directional growth is dictated by the hydrogen-bonding motifs of the urea units. nih.gov
The environment, especially the solvent, plays a critical role in the self-assembly process. In some cases, a change in solvent can drastically alter the assembly mode. For instance, a dendronized bis-urea macrocycle was observed to form one-dimensional columnar phases in bulk but assembled into two-dimensional hydrogen-bonded nanosheets in chloroform. uib.esnih.govresearchgate.net This change was attributed to the solvent causing the bulky side groups to swell, which sterically hindered the formation of the more common columnar stacks and favored a brick-like 2D pattern. uib.esnih.gov
The study of these processes can reveal complex pathway dynamics, including the formation of kinetically trapped, metastable states. researchgate.net By understanding and controlling these pathways, it is possible to design and create supramolecular polymers with tailored properties and structures. researchgate.net
Formation of Supramolecular Gels and Soft Materials from Urea Derivatives
When the one-dimensional self-assembly of urea derivatives occurs in a liquid, the resulting fibrous structures can entangle to form a three-dimensional network that immobilizes the solvent, creating a supramolecular gel. jst.go.jpillinois.edu These materials are a class of soft matter that behave like solids but are composed mostly of liquid. illinois.edu The compounds responsible for this are known as low-molecular-weight gelators (LMWGs). illinois.eduresearchgate.net
Urea derivatives are highly effective LMWGs. jst.go.jp The process of gelation is typically triggered by a change in conditions, such as cooling a hot solution of the gelator. illinois.edu Upon cooling, the solubility of the urea derivative decreases, promoting self-assembly into elongated fibers through non-covalent interactions. illinois.edu The entanglement of these fibers creates the gel network. illinois.edu
The properties of the resulting gel are highly dependent on the molecular structure of the gelator. For example, the introduction of chiral centers into a tris-urea molecule can lead to the formation of chiral gels. researchgate.net The gelation ability is also highly solvent-dependent; a given urea derivative may form a gel in some organic solvents but not others. jst.go.jpillinois.edu The minimum concentration of the gelator required to form a stable gel is known as the minimum gelation concentration (MGC). Some highly efficient urea-based supergelators can form gels at concentrations below 0.1 wt%. acs.org
These supramolecular gels are often stimuli-responsive, meaning their properties can be changed by external triggers like temperature, pH, or the addition of certain chemicals (like anions or metal ions) that can disrupt or modify the hydrogen-bonding network. jst.go.jprsc.org This "smart" behavior makes them promising for a variety of applications.
Table 2: Gelation Properties of Selected Urea Derivatives
| Gelator Type | Solvent(s) | Minimum Gelation Concentration (MGC) | Key Structural Feature |
| C3-Symmetric Tris-Urea | Acetone | 1.5 wt% | C3-symmetric core promoting fibrous aggregation. researchgate.net |
| Triphenylamine Bis-Urea Macrocycle | Toluene | 0.066 wt % | Macrocyclic structure facilitating supergelator behavior. acs.org |
| Imidazole-containing Urea | Water | 1 wt% | Imidazole (B134444) group allows for pH-responsive gelation. rsc.org |
| Cyclic Bis-Ureas | Toluene, p-xylene | Not specified | trans di-equatorial orientation of urea groups on a cyclohexane (B81311) ring. illinois.edu |
Design Principles for Supramolecular Architectures Incorporating this compound Moieties
Key design principles include:
Complementarity and Preorganization: The shape and electronic properties of interacting molecules must be complementary. dokumen.pub In urea-based systems, this is embodied by the donor-acceptor relationship of the N-H and C=O groups. Preorganization involves designing molecules that have a reduced number of conformations, which minimizes the entropic penalty upon binding and leads to more stable assemblies. dokumen.pub Using rigid scaffolds or macrocycles is a common strategy to achieve preorganization. rsc.orgresearchgate.net
Control of Dimensionality: The number and geometric arrangement of urea groups on a molecular scaffold dictate the dimensionality of the final structure. Mono-ureas tend to form dimers or simple chains, while bis-ureas can form 1D tapes or macrocyclic assemblies. researchgate.netillinois.edu Placing urea groups on a tetrahedral core, for instance, can lead to the formation of 3D porous networks. The synthesis of 1,3-disubstituted cyclohexylmethyl urea derivatives is an example of optimizing recognition elements on a scaffold. nih.gov
Modulation through Functional Groups: The properties of the supramolecular architecture can be tuned by introducing other functional groups. For example, incorporating basic sites like pyridyl or imidazole groups can introduce pH responsiveness or the ability to coordinate with metal ions, providing another layer of control over the assembly and disassembly process. rsc.orgrsc.orgmdpi.com The O6-cyclohexylmethyl group has been used in purine-based derivatives to interact with specific structural elements through hydrogen bond networks. ljmu.ac.uk
Dynamic and Reversible Systems: A hallmark of supramolecular chemistry is the reversible nature of the non-covalent bonds. tue.nl This allows for the design of "smart" materials that can adapt to their environment. The design can incorporate switches that respond to external stimuli like light, temperature, or chemical analytes, leading to a change in the supramolecular structure and its function. tue.nlnih.gov
By applying these principles, chemists can design and synthesize novel this compound derivatives and other urea-based molecules to create complex supramolecular architectures with targeted structures and functions for applications in materials science and beyond. tue.nl
Research on Biological Activities and Mechanistic Insights of Cyclohexylmethyl Urea Derivatives
Structure-Activity Relationships (SAR) of Cyclohexylmethyl Urea (B33335) Scaffolds
The biological activity of (Cyclohexylmethyl)urea derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds for different therapeutic targets. The urea functionality itself is a key feature, capable of forming stable hydrogen bonds with protein targets, which is fundamental to their biological actions. nih.govmdpi.com The flexibility of the ureido linker allows for interaction with various protein targets in multiple ways. mdpi.com
In the context of motilin receptor antagonists, a series of 1,3-disubstituted cyclohexylmethyl urea and amide derivatives were synthesized to optimize their activity. nih.gov This involved replacing a cyclopentene (B43876) scaffold and fine-tuning four key recognition elements of the molecule. nih.gov
For anti-HIV agents, the introduction of a cyclohexylmethyl group at the C-6 position of certain heterocyclic cores, such as 3-hydroxypyrimidine-2,4-dione (HPD), has been shown to confer potent antiviral activity. nih.gov In one study, replacing a C6-aryl ring with a C6-cyclohexylmethyl moiety in a series of oxophenethyl-S-DACOs resulted in non-nucleoside reverse transcriptase inhibitors (NNRTIs) with higher potency and specificity. researchgate.net The nature of substituents on the urea or related scaffolds significantly influences their antiviral potency. For instance, in a series of cyclic urea-based HIV protease inhibitors, the hydrophobic properties of the substituents at the nitrogens of the urea ring were found to be a primary determinant of both enzyme inhibition and antiviral potency. tandfonline.com
In the realm of antitubercular agents, SAR studies on adamantyl urea derivatives revealed that a 1-adamantyl-3-phenyl urea core exhibited potent activity against Mycobacterium tuberculosis. nih.govnih.gov Systematic modification of the aryl and alkyl rings, as well as the urea core, helped in establishing a clear SAR for antitubercular activity. nih.gov For instance, compounds with a bulky aliphatic ring on one side of the urea molecule and an aromatic ring on the other demonstrated good antitubercular activity. nih.gov
Antimycobacterial Activity and Specific Target Inhibition Studies
Derivatives of this compound have demonstrated notable potential as antimycobacterial agents. A key pharmacophore identified in this context is the 1-(cyclohexylmethyl)-3-phenylurea motif, which has shown activity against various mycobacterial species. rsc.orgnih.gov
A focused library of N-aryl urea derivatives was evaluated for their minimum inhibitory concentration (MIC) against different strains of mycobacteria. rsc.org Compounds containing the 1-(cyclohexylmethyl)-3-phenylurea motif were found to be active against M. tuberculosis H37Rv mc26206. rsc.org Specifically, compounds 4a and 4c displayed MIC values of 3.12 µM and 1.5 µM, respectively. rsc.org A closely related derivative, 4e , also showed similar activity against M. tuberculosis H37Rv mc26206 and was also active against M. tuberculosis H37Ra, Mycobacterium smegmatis, and Mycobacterium abscessus. rsc.org
| Compound | Target Organism | MIC (µM) |
| 4a | M. tuberculosis H37Rv mc26206 | 3.12 |
| 4c | M. tuberculosis H37Rv mc26206 | 1.5 |
| 4e | M. tuberculosis H37Rv mc26206 | Not specified |
| 4e | M. tuberculosis H37Ra | Not specified |
| 4e | Mycobacterium smegmatis | Not specified |
| 4e | Mycobacterium abscessus | Not specified |
Inhibition of Mycobacterial Serine Esterases (e.g., Rv3802c, Ag85C)
The mechanism of action of some this compound derivatives has been linked to the inhibition of essential mycobacterial enzymes. A library of N-aryl urea derivatives was screened against the serine esterases Rv3802c and Ag85C from Mycobacterium tuberculosis. rsc.org While the antibacterial activity of compounds 4a , 4c , and 4e appeared to be largely independent of the inhibition of these two specific enzymes, the study did identify other urea derivatives with selective inhibitory action. nih.gov For instance, a furan-based urea derivative, 6c , was the most potent non-covalent inhibitor of Rv3802c, with a Ki value of 5.2 ± 0.7 µM. rsc.orgresearchgate.net In contrast, triazole-based ureas 10a and 10b selectively and irreversibly inhibited Ag85C. rsc.orgresearchgate.net
| Compound | Target Enzyme | Inhibition Type | Ki or kinact/Ki |
| 6c | Rv3802c | Non-covalent | Ki = 5.2 ± 0.7 µM |
| 10a | Ag85C | Irreversible | kinact/Ki = 2.3 ± 0.3 x 10-3 µM-1 min-1 |
| 10b | Ag85C | Irreversible | kinact/Ki = 5.5 ± 0.4 x 10-3 µM-1 min-1 |
Modulation of Mycolic Acid Biosynthesis Pathways
The mycolic acid layer of the mycobacterial cell wall is a crucial component for the survival of the bacillus and represents a key target for antitubercular drugs. nih.govrsc.org Several approved anti-TB drugs, such as isoniazid, function by disrupting the mycolic acid biosynthetic pathway. nih.gov Research has indicated that some this compound derivatives may also exert their antimycobacterial effect through this pathway. rsc.org
The enzyme Rv3802c, which is inhibited by certain urea derivatives, is part of a gene cluster that modulates the biosynthesis and transport of mycolic acids. researchgate.net Furthermore, chemical proteomic studies have identified the mycolic acid transporter MmpL3 and epoxide hydrolases EphD and EphF, which are also involved in mycolic acid biosynthesis, as specific targets of certain tailored phenyl ureas. rsc.org This suggests that compounds based on the this compound scaffold can interfere with the assembly of the mycobacterial cell wall. rsc.org
Research on Motilin Receptor Antagonism
This compound derivatives have been investigated as non-peptidic antagonists of the motilin receptor. nih.gov Motilin is a gastrointestinal hormone that regulates motility, and its receptor is a target for treating various gastrointestinal disorders. nih.gov
A series of 1,3-disubstituted cyclohexylmethyl urea and amide derivatives were synthesized and evaluated for their ability to antagonize the motilin receptor. nih.gov This research was initiated from known motilin antagonists, where the original cyclopentene scaffold was replaced with a cyclohexyl group, and other structural elements were optimized to create a novel and potent series of antagonists. nih.gov
Anti-HIV Activity Investigations of Urea-Based Inhibitors
The this compound scaffold has been incorporated into various molecules designed to combat the human immunodeficiency virus (HIV). nih.govresearchgate.net These urea-based inhibitors primarily function by targeting the HIV reverse transcriptase (RT), an essential enzyme for viral replication. nih.govresearchgate.net
Several studies have highlighted the potent anti-HIV activity of pyrimidinone derivatives containing a C-6-cyclohexylmethyl substituent. researchgate.netsemanticscholar.org For example, a series of dihydro-aryl/alkylsulfanyl-cyclohexylmethyl-oxopyrimidines (S-DACOs) demonstrated significant anti-HIV activities, with some compounds exhibiting EC50 values in the nanomolar range. researchgate.net The compound DB-02 , a C-6-cyclohexylmethyl substituted pyrimidinone, displayed potent anti-HIV-1 activity against a range of laboratory and primary strains with EC50 values between 2.40 to 41.8 nM. semanticscholar.org Another study on 3-hydroxypyrimidine-2,4-dione (HPD) derivatives featuring a cyclohexylmethyl group at the C-6 position also reported strong inhibition of HIV-1 in the low nanomolar to low micromolar range. nih.gov
| Compound/Series | Anti-HIV-1 Activity (EC50) |
| 1g (S-DACO) | 0.012 nM |
| 1c (S-DACO) | 0.025 nM |
| 1e (S-DACO) | 0.088 nM |
| 1b (S-DACO) | 0.162 nM |
| DB-02 | 2.40 - 41.8 nM |
| 4a (HPD derivative) | 26 nM |
| 4c (HPD derivative) | 59 nM |
| 4d (HPD derivative) | 39 nM |
HIV Reverse Transcriptase (RT) Inhibition and Binding Modes
The anti-HIV activity of these this compound derivatives is primarily due to their inhibition of HIV reverse transcriptase (RT). nih.govresearchgate.net They act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) by binding to an allosteric site on the enzyme, known as the NNRTI binding pocket. nih.govresearchgate.net
Biochemical assays have confirmed that these compounds can inhibit the polymerase function of RT. nih.gov Some derivatives, like the HPD subtype with a C-6 cyclohexylmethyl group, have been shown to dually inhibit both the polymerase and the RNase H functions of RT. nih.gov The crystal structure of one such analogue, 4a , bound to RT confirmed its binding to the NNRTI binding pocket. nih.gov Molecular docking studies of other derivatives, such as DB-02 and I-11 , have provided insights into their binding modes. researchgate.net These studies revealed that the pyrimidine (B1678525) ring of these inhibitors anchors into the NNRTI binding pocket through hydrogen bonding with the main chain oxygen of the amino acid Lys101. researchgate.net The cyclohexylmethyl group, along with other substituents, occupies the hydrophobic pocket, interacting with residues like Val106, Leu234, and His235. semanticscholar.org
Glutaminyl Cyclase Inhibition by Urea Derivatives
Urea derivatives have been identified as a class of compounds with inhibitory activity against glutaminyl cyclase (QC). nih.gov QC is an enzyme that catalyzes the intramolecular cyclization of N-terminal glutamine and glutamate (B1630785) residues into pyroglutamic acid (pGlu). nih.gov This process is significant in the pathology of Alzheimer's disease, as it is involved in the formation of pyroglutamated amyloid-β (pGlu-Aβ) peptides, which act as seeds for the formation of toxic Aβ plaques. google.com Consequently, inhibiting QC is a promising therapeutic strategy for treating Alzheimer's disease. google.comajmc.com
Patented research into novel urea derivatives as QC inhibitors has identified various structural motifs that contribute to this inhibitory activity. nih.gov Among the potential substituent groups for these urea derivatives, the -(C1-6 alkyl)-carbocyclyl group is specified, with examples including -methyl-cyclohexyl. nih.gov This indicates that structures containing a cyclohexylmethyl moiety attached to a urea backbone are recognized as potential candidates for glutaminyl cyclase inhibition. Further research has focused on designing N-substituted urea/thiourea (B124793) derivatives as human glutaminyl cyclase (hQC) inhibitors, utilizing computational models to predict their efficacy and interaction with the enzyme's binding pocket. ijpsr.com
Antiplatelet Activity and Cox-1 Inhibition Studies
The role of this compound derivatives in modulating platelet activity, specifically through the inhibition of Cyclooxygenase-1 (COX-1), is an area of interest, though direct studies on this specific compound are limited. COX-1 is a key enzyme in platelet function, responsible for converting arachidonic acid into thromboxane (B8750289) A2, a potent agent that promotes platelet aggregation. scholarsresearchlibrary.com Inhibition of COX-1 is the mechanism of action for many antiplatelet drugs. ijpsr.comscholarsresearchlibrary.com
Research into the broader class of N,N'-disubstituted ureas has shown promise for developing novel antiplatelet agents. researchgate.net In one study, a series of N,N'-disubstituted ureas were synthesized and evaluated, with some derivatives showing selective inhibitory profiles against platelet aggregation induced by arachidonic acid. researchgate.net For instance, one particular urea derivative was identified as the most potent, with an IC50 of 1.45 μM, and demonstrated an ex vivo antiplatelet effect comparable to acetylsalicylic acid. researchgate.net While these findings are for other urea structures, they highlight the potential of the urea pharmacophore in designing COX-1 inhibitors. Some m-terphenylamine derivatives, which also contain a urea moiety, have been studied as selective COX-1 inhibitors, showing an ability to block microglia inflammatory responses. mdpi.com However, specific research directly investigating the antiplatelet and COX-1 inhibitory effects of this compound itself is not extensively documented in the available literature.
H2S Scavenging Properties and Mechanistic Elucidation
Hydrogen sulfide (B99878) (H₂S) is a toxic and corrosive gas found in various industrial settings, necessitating the use of chemical scavengers for its removal. mdpi.com While certain urea-based chemicals have been investigated for this purpose, there is no specific information in the researched literature regarding the H₂S scavenging properties of this compound.
Studies have focused on simple, multifunctional urea derivatives, such as 1,3-dimethylol-4,5-dihydroxyethyleneurea (DMDHEU), which is a condensation product of urea, glyoxal, and formaldehyde (B43269). mdpi.comnih.gov These compounds are effective H₂S scavengers and are considered environmentally benign alternatives to commonly used triazine-based scavengers. mdpi.comresearchgate.net The scavenging mechanism of DMDHEU and related compounds is believed to involve their hydroxymethyl groups. mdpi.com Given that the structure of this compound does not possess these specific functional groups, its potential as an H₂S scavenger via the same mechanism is unlikely. The primary focus of H₂S scavenger development has been on agents like triazines, iron oxides, and specific formaldehyde derivatives, with no indication of simple alkyl ureas being effective. google.comgate.energy
Antiviral (e.g., Anti-TMV) and Pesticidal (Fungicidal/Insecticidal) Activities of this compound-Containing Matrine (B1676216) Derivatives
Derivatives of matrine, a natural alkaloid, that incorporate a this compound moiety have demonstrated significant potential in agricultural applications, particularly as antiviral and pesticidal agents. mdpi.com Research has focused on modifying the matrine structure to enhance its biological activities. mdpi.comresearchgate.net
One notable derivative, N-cyclohexylmethyl-11-butyl matrine, exhibited potent activity against the Tobacco Mosaic Virus (TMV). mdpi.com In comparative studies, this compound showed higher anti-TMV activity than the commercial agent Ningnanmycin at concentrations of both 500 µg/mL and 100 µg/mL across four different testing modes (in vitro, in vivo inactivation, curative, and protection). mdpi.com For example, at 500 µg/mL, the N-cyclohexylmethyl-11-butyl matrine derivative (compound 19 in the study) showed inhibition rates of 70.1% (inactivation), 66.4% (curative), and 72.3% (protective), which were significantly higher than those of Ningnanmycin. mdpi.com
In addition to its antiviral effects, this class of matrine derivatives also displayed promising fungicidal and insecticidal activities. mdpi.comresearchgate.netresearchgate.net The introduction of halopyrazole groups to the matrine structure, for example, has been shown to significantly improve its insecticidal activity against several major agricultural pests. nih.gov
Table 1: Anti-TMV Activity of N-cyclohexylmethyl-11-butyl matrine derivative (19)
| Compound | Concentration (µg/mL) | Inactivation Activity (%) | Curative Activity (%) | Protective Activity (%) |
|---|---|---|---|---|
| Derivative 19 | 500 | 70.1 ± 1.0 | 66.4 ± 3.5 | 72.3 ± 0.9 |
| Ningnanmycin | 500 | 57.8 ± 1.4 | 55.3 ± 0.5 | 60.3 ± 1.2 |
Data sourced from reference mdpi.com.
General Antimicrobial Activity against Bacterial and Fungal Strains
Derivatives containing the this compound scaffold have emerged as a promising class of antimicrobial agents, with demonstrated activity against various bacterial strains, including pathogenic mycobacteria. nih.gov A key finding from research is the identification of the 1-(cyclohexylmethyl)-3-phenylurea motif as an active pharmacophore against several mycobacterial species. nih.govrsc.org
In a study evaluating a library of N-aryl urea derivatives, compounds containing this specific motif showed significant activity against Mycobacterium tuberculosis (Mtb). nih.govrsc.org For example, compounds 4a and 4c from the study were active against the Mtb H37Rv mc²6206 strain with Minimum Inhibitory Concentration (MIC) values of 3.12 µM and 1.5 µM, respectively. rsc.org A closely related derivative, 4e , also displayed similar activity against this strain and was additionally effective against Mtb H37Ra, Mycobacterium smegmatis, and Mycobacterium abscessus. rsc.org This suggests that the antibacterial activity of these compounds is largely attributed to the common 1-(cyclohexylmethyl)-3-phenylurea structure. nih.gov
While the primary research highlights potent antimycobacterial effects, the broader class of urea derivatives has been screened against a range of common bacterial and fungal pathogens. nih.gov These screenings have shown that different structural modifications to the urea core can result in varied levels of inhibition against strains like Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Staphylococcus aureus, Candida albicans, and Cryptococcus neoformans. nih.gov
Table 2: Antimycobacterial Activity of 1-(cyclohexylmethyl)-3-phenylurea Derivatives
| Compound | Target Strain | MIC (µM) |
|---|---|---|
| Derivative 4a | Mtb H37Rv mc²6206 | 3.12 |
| Derivative 4c | Mtb H37Rv mc²6206 | 1.5 |
| Derivative 4e | Mtb H37Rv mc²6206 | 3.12 |
| Derivative 4e | Mtb H37Ra | 12.5 |
| Derivative 4e | M. smegmatis | 12.5 |
| Derivative 4e | M. abscessus | 25 |
Data sourced from reference rsc.org.
Future Directions and Emerging Research Areas for Cyclohexylmethyl Urea
The unique structural characteristics of (cyclohexylmethyl)urea, combining a flexible cycloaliphatic group with the hydrogen-bonding capabilities of the urea (B33335) moiety, position it as a valuable scaffold for future scientific investigation. Research is expanding beyond its current applications, venturing into novel synthetic strategies, advanced computational modeling, new therapeutic targets, and innovative material science.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (Cyclohexylmethyl)urea, and how can researchers optimize yield and purity?
- Methodological Answer : The synthesis typically involves the reaction of cyclohexylmethylamine with urea or its derivatives under controlled conditions. Common methods include:
- Condensation reactions using carbodiimides as coupling agents in anhydrous solvents (e.g., tetrahydrofuran) .
- Microwave-assisted synthesis to reduce reaction time and improve yield .
- Optimization requires monitoring reaction kinetics via thin-layer chromatography (TLC) and adjusting stoichiometric ratios. Purity is validated using HPLC (≥95% purity threshold) and elemental analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be reported?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm the urea moiety (e.g., NH protons at δ 5.2–6.0 ppm) and cyclohexylmethyl group (δ 1.0–2.5 ppm for cyclohexyl CH) .
- IR Spectroscopy : Stretching vibrations for urea (N–H at ~3350 cm, C=O at ~1650 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z calculated for CHNO) .
Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer :
- Solubility : Use shake-flask methods in solvents (e.g., water, DMSO, ethanol) at 25°C, quantified via UV-Vis spectroscopy .
- Stability : Accelerated stability studies under thermal (40–60°C) and photolytic conditions (ICH Q1A guidelines). Degradation products are analyzed using LC-MS .
Advanced Research Questions
Q. What computational approaches are suitable for studying the structure-activity relationship (SAR) of this compound in biological systems?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., enzyme active sites) .
- MD Simulations : GROMACS for 100-ns trajectories to assess conformational stability in aqueous environments .
- QSAR Modeling : Leverage datasets from PubChem or ChEMBL to correlate substituent effects with activity .
Q. How can contradictory data on the biological activity of this compound be resolved?
- Methodological Answer :
- Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability assays) .
- Meta-Analysis : Aggregate data from multiple studies, applying statistical tools (e.g., random-effects models) to identify confounding variables (e.g., assay pH, cell line variability) .
- Dose-Response Curves : Replicate experiments with standardized protocols (IC determination in triplicate) .
Q. What strategies are recommended for investigating the metabolic pathways of this compound in vitro?
- Methodological Answer :
- Hepatocyte Incubations : Use primary human hepatocytes or microsomal fractions (CYP450 enzymes) with LC-HRMS to identify metabolites (e.g., hydroxylation, glucuronidation) .
- Isotope Labeling : C-labeled urea groups to track metabolic fate via scintillation counting .
- Kinetic Studies : Determine Michaelis-Menten parameters (K, V) for major metabolic enzymes .
Q. How can researchers design experiments to assess the environmental impact of this compound?
- Methodological Answer :
- Ecotoxicology Assays : Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201) .
- Degradation Studies : Aerobic/anaerobic soil microcosms with GC-MS to monitor breakdown products .
- QSAR-Environmental : Predict persistence and bioaccumulation using EPI Suite or TEST software .
Guidelines for Methodological Rigor
- Reproducibility : Document experimental protocols in alignment with the Beilstein Journal of Organic Chemistry standards, including solvent grades, instrument calibration, and raw data archiving .
- Literature Harmonization : Use SciFinder or Reaxys to resolve discrepancies in reported physicochemical properties (e.g., melting points) .
- Ethical Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
